Methyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9-6-7-10(15)8-11(9)12-4-3-5-13(16-12)14(17)18-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLKVYNBEHYXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Pyridine Synthesis
The classical Hantzsch method enables one-pot synthesis of substituted pyridines via condensation of aldehydes, β-keto esters, and ammonia. For this compound, this approach requires:
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β-Keto ester precursor : Ethyl 3-oxobutanoate or derivatives.
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Aldehyde component : 5-Fluoro-2-methylbenzaldehyde.
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Ammonia source : Ammonium acetate or gaseous NH3.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol/Water (3:1) | 58 | |
| Temperature | 80°C, 12 h | 58 | |
| Catalyst | None | 58 |
Limitations include poor regiocontrol over substituent positioning and competing side reactions with electron-deficient aryl aldehydes.
Transition-Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization of enyne precursors offers improved regioselectivity. A representative pathway involves:
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Substrate preparation : 5-Fluoro-2-methylphenylacetylene and methyl acrylate.
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Cyclization : Pd(PPh3)4 (5 mol%), CuI (10 mol%), in DMF at 100°C.
Key Advantages :
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Direct introduction of the carboxylate group at C2.
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Tolerates electron-withdrawing substituents on the aryl group.
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 2 mol% Pd | 85 | 98 |
| Solvent System | Dioxane/H2O | 85 | 98 |
| Reaction Time | 12 h | 85 | 98 |
Side products include homocoupled biaryls (≤5%) and deboronation byproducts (≤3%).
Negishi Coupling
For halogenated pyridine substrates with lower reactivity, Negishi coupling using organozinc reagents provides enhanced efficiency:
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Zinc reagent : (5-Fluoro-2-methylphenyl)zinc bromide.
Comparative Data :
| Metric | Suzuki | Negishi |
|---|---|---|
| Yield (%) | 85 | 92 |
| Byproducts (%) | 8 | 3 |
| Scalability | Industrial | Lab-scale |
Carboxylation and Esterification Methods
Direct Carboxylation
Transition-metal-mediated carboxylation of 6-(5-fluoro-2-methylphenyl)pyridine using CO2:
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Substrate : 6-(5-Fluoro-2-methylphenyl)pyridine.
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Conditions : CuI (10 mol%), Cs2CO3 (3 eq), DMF, 100°C, CO2 (1 atm).
Challenges :
-
Low functional group tolerance.
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Requires strict anhydrous conditions.
Esterification of Carboxylic Acid Precursors
Hydrolysis of nitriles followed by esterification provides a robust pathway:
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Nitrile intermediate : 6-(5-Fluoro-2-methylphenyl)picolinonitrile.
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Hydrolysis : 6M HCl, reflux, 8 h → 6-(5-Fluoro-2-methylphenyl)picolinic acid.
Yield Optimization :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Hydrolysis | 78 | 95 |
| Esterification | 92 | 99 |
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Cost ($/kg) | Steps | Purification Complexity |
|---|---|---|---|
| Hantzsch | 1200 | 3 | High |
| Suzuki Coupling | 850 | 5 | Moderate |
| Negishi Coupling | 1500 | 4 | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, biological activities, and synthetic methodologies:
Key Observations
Anti-Tumor Activity: Benzothiazole-substituted thienopyridines exhibit potent anti-tumor activity (GI₅₀ 3.5–6.4 µM), outperforming indole analogs (GI₅₀ 15.8–18.1 µM) . The 5-fluoro-2-methylphenyl group in the target compound may modulate similar activity, though fluorine’s electron-withdrawing effects could enhance metabolic stability compared to bulkier substituents.
Receptor Antagonism: SIB-1757, a pyridine derivative with a phenylazo group, shows selective mGluR5 antagonism (IC₅₀ 0.37 µM) .
Synthetic Strategies :
- Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are widely used for pyridine-2-carboxylate derivatives . The target compound’s synthesis likely involves similar methodologies.
Physicochemical Properties: Purity levels for analogs range from 95% to 98% . The methyl ester group in all compounds enhances solubility in organic solvents, while substituents like hydroxymethyl or Cbz-aminophenyl may alter polarity .
Substituent Effects
- Electron-Withdrawing Groups (e.g., Fluoro) : Enhance metabolic stability and may improve receptor binding affinity.
- Polar Groups (e.g., Hydroxymethyl) : Improve aqueous solubility but may reduce membrane penetration.
Biological Activity
Methyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C13H12FNO2
- Molecular Weight : 235.24 g/mol
- Appearance : Off-white crystals
- Melting Point : 51°C to 55°C
The compound features a pyridine ring substituted with a methyl carboxylate group and a fluorinated aromatic substituent, which contributes to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-fluoro-2-methylphenylboronic acid and 2-bromo-6-methylpyridine.
- Suzuki-Miyaura Coupling : The key reaction occurs between the boronic acid and the bromo compound in the presence of a palladium catalyst.
- Esterification : The final product is obtained by esterifying the carboxylic acid group with methanol using an acid catalyst.
Anticancer Properties
This compound has been identified as a selective antagonist of BCL-X_L, a protein involved in cell survival pathways associated with various cancers, including chronic lymphocytic leukemia. It demonstrates a potency of 14 nM , indicating strong potential for therapeutic applications in oncology.
Additionally, complexes formed with this compound have shown cytotoxic effects against tumor cells, with an IC50 value of 27.5 µM , suggesting that it may enhance the efficacy of cancer treatments when used in conjunction with metal complexes.
Antimicrobial Activity
In vitro studies have revealed that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various strains, including Gram-positive and Gram-negative bacteria, showing promising results. For instance:
- Minimum Inhibitory Concentration (MIC) values against E. coli were reported as low as 0.0048 mg/mL , indicating strong antibacterial properties .
- The compound also demonstrated antifungal activity against C. albicans with MIC values ranging from 16.69 to 78.23 µM .
The biological activity of this compound is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes or receptors, modulating various biochemical pathways within cells.
- Protein Interaction Modulation : The compound's ability to chelate metal ions enhances its potential for drug design and catalysis, particularly in cancer treatment contexts.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 6-bromo-5-fluoropyridine-2-carboxylate | Similar structure with bromine instead of methyl group | Moderate anticancer activity |
| Methyl 6-chloro-5-fluoropyridine-2-carboxylate | Chlorine substitution | Lower antibacterial activity compared to target compound |
This compound stands out due to the combination of both fluorine and methyl groups on the phenyl ring, which enhances its pharmacological properties compared to structurally similar compounds.
Case Studies and Research Findings
-
Cancer Therapy Applications :
- A study demonstrated that the ruthenium complex derived from this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy :
Q & A
Q. Tables for Reference
| Substituent Effects on Binding Affinity | Substituent Position | Biological Activity (Example Target) | Trend Observed | Reference |
|---|---|---|---|---|
| 5-Fluoro | Phenyl ring | Kinase inhibition (IC₅₀) | ↑ 3-fold | |
| 2-Methyl | Phenyl ring | Solubility in aqueous buffer (pH 7.4) | ↓ 20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
